molecular formula C21H35N3O4 B10886768 2-{4-[1-(2,3,4-Trimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

2-{4-[1-(2,3,4-Trimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

Cat. No.: B10886768
M. Wt: 393.5 g/mol
InChI Key: OOEOTXHJEUXYCK-UHFFFAOYSA-N
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Description

2-{4-[1-(2,3,4-Trimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol is a complex organic compound with a molecular formula of C21H35N3O4 This compound is characterized by the presence of a trimethoxybenzyl group attached to a piperidine ring, which is further connected to a piperazine ring and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(2,3,4-Trimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol typically involves multiple steps. One common method is the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine, followed by further reactions to introduce the piperidyl and ethanol groups . The reaction conditions often include the use of hydrogen gas and a suitable catalyst to facilitate the reductive amination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(2,3,4-Trimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[1-(2,3,4-Trimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[1-(2,3,4-Trimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in fatty acid oxidation, thereby reducing reactive oxygen species and altering cellular lipid composition . This can lead to various physiological effects, such as vasodilation and protection against ischemic damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[1-(2,3,4-Trimethoxybenzyl)-4-piperidyl]piperazino}-1-ethanol is unique due to its specific structure, which combines a trimethoxybenzyl group with piperidine and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H35N3O4

Molecular Weight

393.5 g/mol

IUPAC Name

2-[4-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C21H35N3O4/c1-26-19-5-4-17(20(27-2)21(19)28-3)16-23-8-6-18(7-9-23)24-12-10-22(11-13-24)14-15-25/h4-5,18,25H,6-16H2,1-3H3

InChI Key

OOEOTXHJEUXYCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO)OC)OC

Origin of Product

United States

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